2-Chloro-4-fluoro-6-nitrotoluene
Overview
Description
2-Chloro-4-fluoro-6-nitrotoluene is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups
Mechanism of Action
Target of Action
It is known that nitroaromatic compounds like this one often interact with various enzymes and proteins within the cell .
Mode of Action
Nitroaromatic compounds are generally known to undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Nitroaromatic compounds are known to interfere with various biochemical pathways, often leading to the disruption of normal cellular functions .
Pharmacokinetics
Nitroaromatic compounds are generally known to be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Nitroaromatic compounds are generally known to cause cellular damage, leading to various adverse health effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-fluoro-6-nitrotoluene. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container to maintain its stability . Additionally, exposure to the compound should be minimized to avoid potential health risks .
Biochemical Analysis
Biochemical Properties
It is known that nitroaromatic compounds like 2-Chloro-4-fluoro-6-nitrotoluene can undergo various biochemical reactions . These reactions can involve enzymes, proteins, and other biomolecules, leading to changes in their function and interactions .
Cellular Effects
Nitroaromatic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitroaromatic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under ambient temperature .
Metabolic Pathways
Nitroaromatic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-6-nitrotoluene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of 2-Chloro-4-fluorotoluene. The process includes:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-6-nitrotoluene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace one of the hydrogen atoms on the benzene ring.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Stannous chloride or hydrogen gas with a catalyst.
Oxidation: Potassium permanganate.
Major Products
Reduction: 2-Chloro-4-fluoro-6-aminotoluene.
Oxidation: 2-Chloro-4-fluoro-6-nitrobenzoic acid.
Scientific Research Applications
2-Chloro-4-fluoro-6-nitrotoluene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-nitrotoluene: Similar structure but lacks the fluorine atom.
4-Chloro-2-fluoro-5-nitrotoluene: Similar structure with different positions of substituents.
2-Fluoro-6-nitrotoluene: Lacks the chlorine atom.
Uniqueness
2-Chloro-4-fluoro-6-nitrotoluene is unique due to the specific arrangement of chlorine, fluorine, and nitro groups on the benzene ring. This arrangement affects its chemical reactivity and the types of reactions it can undergo, making it a valuable compound for various synthetic applications .
Properties
IUPAC Name |
1-chloro-5-fluoro-2-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWXKAQJFDVCDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378649 | |
Record name | 2-Chloro-4-fluoro-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502496-35-7 | |
Record name | 2-Chloro-4-fluoro-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-fluoro-6-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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